molecular formula C20H18ClNO2 B2877463 N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 1795299-84-1

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide

Cat. No.: B2877463
CAS No.: 1795299-84-1
M. Wt: 339.82
InChI Key: VINSKVHPIDCIOA-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide (CAS 1795299-84-1) is a synthetic organic compound with a molecular formula of C20H18ClNO2 and a molecular weight of 339.82 g/mol . This carboxamide features a naphthalene ring system linked to a 2-chlorophenyl group via a methoxyethyl carboxamide bridge, a structural motif found in compounds investigated for various biological activities . This chemical is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper personal protective equipment and handling procedures. Naphthalene-1-carboxamide derivatives are a subject of interest in medicinal chemistry research. Some structurally related anilides have shown significant antimycobacterial activity in primary in vitro screening, including against Mycobacterium avium subsp. paratuberculosis , with certain compounds demonstrating activity higher than standard drugs like rifampicin and ciprofloxacin . Other studies on ring-substituted naphthalenecarboxanilides indicate that compounds within this class can also act as inhibitors of photosynthetic electron transport (PET) in isolated spinach chloroplasts, suggesting potential for use in plant biology studies . The presence of the amide group is a key feature in many biologically active compounds, which can be designed to act as multi-target agents . The specific activity profile for this compound requires further investigation by qualified researchers.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-24-19(17-10-4-5-12-18(17)21)13-22-20(23)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINSKVHPIDCIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves the condensation of naphthalene-1-carboxylic acid with 2-(2-chlorophenyl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

  • N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1, ) :

    • Structural difference : Replaces the methoxyethyl group with a hydroxyl directly attached to the naphthalene ring.
    • Bioactivity : Exhibits antimycobacterial and antibacterial activity (MIC = 8–32 µM against Mycobacterium tuberculosis) with low cytotoxicity (IC₅₀ > 30 µM on human hepatocytes) .
    • Key contrast : The hydroxyl group may increase reactivity but reduce metabolic stability compared to the methoxyethyl group in the target compound.
  • 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxy-2-naphthalenecarboxamide (): Structural difference: Contains a dodecyloxy chain (C12) and a hydroxy group at the 1-position of naphthalene. The target compound’s methoxyethyl group balances lipophilicity and solubility better .

Heterocyclic Derivatives

  • N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (): Structural difference: Incorporates an oxadiazole ring, a heterocycle known for electron-withdrawing effects and metabolic resistance. Functional implication: The oxadiazole may enhance binding to enzymes or receptors via π-π stacking, whereas the target compound’s methoxyethyl group could favor solubility and flexibility .
  • Benzothiazole Acetamides () :

    • Example : N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide.
    • Structural difference : Replaces naphthalene with a benzothiazole core.
    • Functional implication : Benzothiazoles often exhibit enhanced fluorescence and kinase inhibition, but the target compound’s naphthalene core may offer broader π-system interactions .

Physicochemical Properties

Property Target Compound Compound 1 () Dodecyloxy Analog ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~6.2 (highly lipophilic)
Water Solubility Moderate (methoxyethyl) Low (hydroxyl) Very low (dodecyloxy)
Metabolic Stability High (ether bond) Moderate (hydroxyl) High (long alkyl chain)

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a unique structure combining a naphthalene ring with a carboxamide group and a chlorophenyl-methoxyethyl side chain. The synthesis typically involves the condensation of naphthalene-1-carboxylic acid with 2-(2-chlorophenyl)-2-methoxyethylamine, often facilitated by coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of proliferating cell nuclear antigen (PCNA). PCNA is crucial for DNA replication and repair, making it a target for anticancer therapies. By inhibiting PCNA, the compound disrupts tumor cell proliferation and promotes apoptosis, particularly in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (A549) cells. The compound has shown to induce apoptosis through mitochondrial pathways and caspase activation, which are critical for programmed cell death .

Table 1: Biological Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cell LineMechanism of Action
This compound3.14A549 (lung cancer)PCNA inhibition, apoptosis induction
5-Fluorouracil (control)4.98A549Antimetabolite

Case Studies

A notable study evaluated the effects of this compound on A549 cells, revealing that treatment with concentrations as low as 20 µM led to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2. This shift in protein expression underscores the compound's potential as an effective anticancer agent .

Another investigation focused on the structure-activity relationship (SAR) of related compounds, highlighting how modifications in the chemical structure can enhance or diminish biological activity. The presence of halogen substituents was shown to significantly affect potency against specific cancer types .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameActivity Profile
N-[2-(3-methoxyphenoxy)anilino]-naphthalene-1-carboxamideModerate anticancer activity
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamideLower activity compared to target compound

The unique structural combination in this compound allows for selective targeting of PCNA in cancer cells, enhancing its therapeutic potential compared to other similar compounds .

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